Pseudolaric acid D
Overview
Description
Synthesis Analysis
The synthesis of pseudolaric acids involves complex strategies to construct their unique tricyclic diterpene skeleton. For example, a Ru- or Rh-catalyzed [5 + 2] intramolecular cycloaddition of an alkyne and a vinylcyclopropane has been employed to form the polyhydroazulene core of pseudolaric acid B, a close relative of pseudolaric acid D. This synthesis highlights the challenges of introducing quaternary centers and the innovative approaches required, such as a TBAF-mediated isomerization of a 1,4-diene to a 1,3-diene and a vinylogous eliminative opening of an epoxide (Trost, Waser, & Meyer, 2007). Another notable strategy involves a samarium diiodide (SmI(2))-mediated intramolecular alkene-ketyl radical cyclization and a ring-closing metathesis (RCM) reaction for pseudolaric acid A synthesis, demonstrating the complex methods needed to achieve the pseudolaric acid framework (Xu, Li, & Yang, 2011).
Molecular Structure Analysis
The molecular structure of pseudolaric acids showcases a complex alicyclic skeleton with conjugated double bonds. For pseudolaric acid A, crystallographic studies have detailed its tetragonal system and intricate structure, providing insight into the spatial arrangement that likely influences the chemical behavior and reactivity of these compounds (Jia-xing & Xiu-yun, 1982).
Chemical Reactions and Properties
Pseudolaric acids undergo various chemical reactions that highlight their reactivity and potential for modification. For instance, the formation of oxo-bridged derivatives during synthesis reflects the reactive nature of these compounds. The capacity of cerium organometallic reagents to add to sensitive, sterically hindered ketones during the synthesis process underscores the unique reactivity of the pseudolaric acid core (Trost, Waser, & Meyer, 2007).
Scientific Research Applications
Antifungal and Anticancer Properties : Pseudolaric acids, including Pseudolaric acid D, have been recognized for their significant antifungal and anticancer activities. Pseudolaric acid B, a closely related compound, has been identified as a major antifungal constituent of Pseudolarix kaempferi and shows promising antitumor activity in vivo (Wong et al., 2005).
Apoptosis Induction in Cancer Cells : Research indicates that pseudolaric acids can induce apoptosis in cancer cells. For example, Pseudolaric acid B has been shown to trigger apoptosis through the p53 and bax/Bcl-2 pathways in human melanoma cells (Gong et al., 2005).
Antifertility Effects : Pseudolaric acid B, a compound similar to Pseudolaric acid D, has been reported to have antifertility effects. Studies demonstrate that it can terminate early pregnancies in animal models (Wang et al., 1982).
Treatment of Fungal Infections : The root and trunk barks of Pseudolarix kaempferi, which contain pseudolaric acids, are used in traditional Chinese medicine for fungal infections. Pseudolaric acid B, in particular, has been identified as a major component with antifungal activity (Jaradat et al., 2002).
Synthetic Studies for Medical Applications : Synthetic studies of pseudolaric acids have been conducted to understand their structure and enhance their medical applications. The synthesis of Pseudolaric Acid A, for example, has been a subject of interest due to its antifungal, antifertility, and cytotoxic properties (Geng et al., 2007).
Safety And Hazards
Pseudolaric acid D should be handled with care. Avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye . Use personal protective equipment and wear chemical impermeable gloves . Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
properties
IUPAC Name |
(1S,4S,5S,9S,10S,13R)-5-(hydroxymethyl)-5,9-dimethyltetracyclo[11.2.1.01,10.04,9]hexadec-14-ene-14-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O3/c1-18(12-21)7-3-8-19(2)15(18)6-9-20-10-13(4-5-16(19)20)14(11-20)17(22)23/h11,13,15-16,21H,3-10,12H2,1-2H3,(H,22,23)/t13-,15-,16+,18-,19-,20+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUENWZUJMIZJPA-UBTCDGAASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC2(C1CCC34C2CCC(C3)C(=C4)C(=O)O)C)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(CCC[C@@]2([C@@H]1CC[C@]34[C@H]2CC[C@H](C3)C(=C4)C(=O)O)C)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Pseudolaric acid D |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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